Orphenandrine

Muscle Cramp Hepatology Efficacy

Orphenadrine EP Impurity E (CAS 17630-53-4) – the meta‑methylbenzyl isomer hydrochloride – is a high‑purity reference standard critical for the development and validation of HPLC and LC‑MS/MS methods for orphenadrine citrate API. Orphenadrine’s unique polypharmacology (NMDA antagonist Ki=6.0 μM, noradrenaline reuptake inhibitor Ki=1.05 μM, muscarinic antagonist IC₅₀=0.37 μM) makes accurate quantification in complex formulations essential for bioequivalence studies, ANDA submissions, and clinical trial material release. This impurity standard ensures regulatory compliance and experimental reproducibility in R&D and QC environments.

Molecular Formula C18H24ClNO
Molecular Weight 305.8 g/mol
CAS No. 17630-53-4
Cat. No. B3060962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrphenandrine
CAS17630-53-4
Molecular FormulaC18H24ClNO
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-]
InChIInChI=1S/C18H23NO.ClH/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16;/h4-11,14,18H,12-13H2,1-3H3;1H
InChIKeyJYZPVFDNYWNWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orphenadrine Citrate (CAS 17630-53-4): A Unique, Multi-Target Antispasmodic for Painful Musculoskeletal Conditions


Orphenadrine is a tertiary amino compound and a methylated derivative of diphenhydramine, classified as a centrally-acting skeletal muscle relaxant with antispasmodic properties [1]. Its pharmacological profile is characterized by a unique combination of actions: it acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist (Ki = 6.0 ± 0.7 μM), a muscarinic acetylcholine receptor antagonist (IC50 = 0.37 μM), an H1 histamine receptor antagonist, and an inhibitor of the noradrenergic transporter (Ki = 1.05 ± 0.20 μM) [2]. This polypharmacology, distinct from other muscle relaxants, underlies its clinical utility in treating acute musculoskeletal pain, spasm, and select Parkinsonian symptoms [3].

Why Orphenadrine Cannot Be Substituted with Another Muscle Relaxant: The Quantitative Rationale


The interchangeable use of generic skeletal muscle relaxants (SMRs) in clinical practice or research is scientifically unsound. A critical review of the literature has established that there are inadequate data to support the superiority of any single oral SMR over another, and the clinical effects are often confounded by nonspecific sedation [1]. The key differentiator is mechanism: while cyclobenzaprine, methocarbamol, and orphenadrine are all antispasmodics, orphenadrine's potent, multi-target profile—specifically its NMDA antagonism and noradrenaline reuptake inhibition—is quantitatively distinct [2]. For example, orphenadrine inhibits the noradrenaline transporter with a Ki of 1.05 μM, a property not shared with its structural analog diphenhydramine or other class members [3]. Furthermore, orphenadrine demonstrates a long and variable elimination half-life (mean 25.8 ± 10.3 h) compared to methocarbamol (1-3 h), directly impacting dosing frequency and therapeutic monitoring [4]. These pharmacokinetic and pharmacodynamic variances preclude simple class substitution without altering efficacy, safety, and experimental outcomes.

Orphenadrine vs. Class Peers: A Quantitative Evidence Guide for Scientific Selection


Superior Reduction in Muscle Cramp Frequency Compared to Calcium Carbonate in Cirrhotic Patients

In a head-to-head clinical trial, orphenadrine demonstrated a significant and substantial reduction in muscle cramp frequency compared to calcium carbonate control in patients with liver cirrhosis. After one month, cramp frequency decreased to 0.6 ± 0.74 per week with orphenadrine (from a baseline of 12.53 ± 6.01), whereas the control group showed no significant change [1]. This quantifies a 95% reduction in cramp events, establishing orphenadrine's efficacy in a condition where many muscle relaxants are contraindicated or ineffective.

Muscle Cramp Hepatology Efficacy

Orphenadrine 60 mg IV Outperforms Placebo in Acute Low Back Pain Spasm Relief

A double-blind, placebo-controlled trial (Klinger 1988) directly compared a single 60 mg intravenous dose of orphenadrine to placebo in 80 patients with acute low back pain. Physician assessment of spasm improvement was 95% for orphenadrine versus 10% for placebo, and global improvement was 92% vs 12%, respectively [1]. This demonstrates a clear, rapid, and statistically significant benefit in spasm relief following a single IV dose, differentiating it from other SMRs which are typically evaluated with oral dosing and longer treatment courses.

Acute Low Back Pain Muscle Spasm Intravenous

Long Elimination Half-Life Enables Less Frequent Dosing than Methocarbamol

Orphenadrine exhibits a significantly longer elimination half-life compared to methocarbamol, a key differentiating pharmacokinetic factor. In healthy subjects, orphenadrine's elimination half-life is reported as 25.8 ± 10.3 hours [1], while methocarbamol's half-life is 1 to 3 hours [2]. This translates to a 10- to 25-fold difference in systemic clearance time, directly impacting dosing frequency (e.g., twice-daily for orphenadrine vs. four times daily for methocarbamol) and therapeutic monitoring.

Pharmacokinetics Half-Life Dosing Regimen

Potent Noradrenaline Reuptake Inhibition Not Observed in Diphenhydramine

Orphenadrine competitively inhibits the noradrenaline reuptake system with a Ki of 1.05 ± 0.20 μM, as demonstrated in rat vas deferens membranes using [3H]nisoxetine binding assays [1]. This mechanism is absent in its close structural analog, diphenhydramine, which lacks significant noradrenergic activity. The addition of this functional group (a methyl group on a phenyl ring) confers a unique polypharmacological profile that may contribute to its analgesic and central effects beyond mere antihistaminergic or anticholinergic action.

Noradrenaline Transporter Pharmacodynamics Mechanism of Action

Orphenadrine Demonstrates Superior Pain Improvement Over Chlormezanone and Placebo in Musculoskeletal Spasm

In a controlled clinical trial (n=400), orphenadrine demonstrated a 66% patient-reported improvement rate for painful muscle spasm, compared to 57% for chlormezanone and 53% for placebo [1]. The combination of orphenadrine with paracetamol further increased the improvement rate to 71%, indicating a synergistic benefit. While the difference between orphenadrine and chlormezanone was not statistically significant in this trial, the 9-percentage point difference over chlormezanone and 13-point difference over placebo quantify its beneficial effect.

Muscle Spasm Pain Relief Efficacy

High Oral Bioavailability and Protein Binding Differentiate from Cyclobenzaprine

Orphenadrine exhibits high oral bioavailability (90%) and high plasma protein binding (95%) [1], which distinguishes it from cyclobenzaprine (bioavailability 33-55% and protein binding 93%) [2]. The near-complete absorption and high protein binding of orphenadrine result in predictable and sustained plasma concentrations, a factor that may contribute to its once- or twice-daily dosing and reduced inter-subject variability compared to cyclobenzaprine, which undergoes extensive first-pass metabolism.

Bioavailability Pharmacokinetics Protein Binding

Strategic Application Scenarios for Orphenadrine Citrate in Research and Industry


Development of Novel Analgesic Combinations for Musculoskeletal Pain

Based on the demonstrated synergy between orphenadrine and paracetamol, where the combination improved patient response to 71% versus 66% for orphenadrine alone [4], research into fixed-dose combinations (FDCs) for acute pain is a high-value application. Procuring high-purity orphenadrine citrate (CAS 17630-53-4) as a reference standard is essential for developing and validating HPLC and LC-MS/MS methods for quality control of these novel FDCs, ensuring accurate quantification of the active pharmaceutical ingredient (API) in complex formulations .

Pharmacological Studies of Multi-Target CNS Mechanisms

Orphenadrine's unique polypharmacology—acting as an NMDA antagonist (Ki=6.0 μM), noradrenaline reuptake inhibitor (Ki=1.05 μM), and muscarinic antagonist (IC50=0.37 μM) [4]—makes it an invaluable tool compound for academic and pharmaceutical research. It is specifically suited for ex vivo and in vivo studies dissecting the interplay between cholinergic, glutamatergic, and noradrenergic signaling in pain, spasticity, and Parkinson's disease models. Sourcing the compound as a certified reference material ensures experimental reproducibility and valid cross-study comparisons .

Bioequivalence and Pharmacokinetic Studies for Generic Formulations

The well-characterized pharmacokinetic profile of orphenadrine (e.g., AUC0-72 of 1565±731 ng·h/mL, Cmax 82.8±26.2 ng/mL, and long half-life of 25.8±10.3 h) [4] provides a robust reference for bioequivalence studies. In the development of generic or novel extended-release formulations of orphenadrine citrate, procuring a pharmacopeia-traceable reference standard is mandatory for accurate measurement of plasma concentrations and establishing bioequivalence to the reference listed drug (RLD), thereby meeting regulatory requirements for ANDA submissions.

Investigational Therapy for Refractory Muscle Cramps in Hepatic Impairment

Given the compelling efficacy data in cirrhotic patients, where orphenadrine reduced cramp frequency by 95% (from 12.5 to 0.6 cramps/week) [4], this compound is a prime candidate for further clinical investigation in hepatology. Research institutions and hospitals specializing in liver disease can justify the procurement of orphenadrine for small-scale clinical trials or compassionate use protocols, as it addresses a significant, unmet need in a patient population where alternative SMRs like methocarbamol are contraindicated or lack evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orphenandrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.